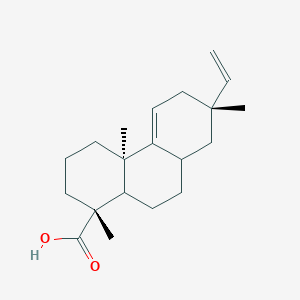![molecular formula C55H104O6 B1242930 [(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate](/img/structure/B1242930.png)
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. The numbers and letters in its name indicate the specific fatty acids attached to the glycerol backbone: two palmitic acids (16:0) and one eicosenoic acid (20:1(11Z)). This compound is part of a larger family of triglycerides, which are essential components of biological membranes and serve as energy storage molecules in living organisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the corresponding fatty acids. The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide. The process involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of triglycerides like this compound often involves the use of lipase enzymes to catalyze the esterification reaction. This enzymatic method is preferred due to its specificity and mild reaction conditions, which help to preserve the integrity of the fatty acids and glycerol .
化学反応の分析
Types of Reactions
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the eicosenoic acid can be oxidized to form epoxides or diols.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acids can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipase enzymes are employed.
Major Products
Oxidation: Epoxides, diols, and other oxidized derivatives.
Hydrolysis: Free fatty acids (palmitic acid and eicosenoic acid) and glycerol.
Transesterification: New triglycerides with different fatty acid compositions.
科学的研究の応用
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular energy storage and membrane structure.
Medicine: Studied for its potential effects on lipid metabolism and cardiovascular health.
Industry: Utilized in the production of biofuels and as a component in cosmetic formulations.
作用機序
The mechanism of action of [(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate involves its hydrolysis by lipase enzymes to release free fatty acids and glycerol. These products can then enter metabolic pathways to be used as energy sources or building blocks for other biomolecules. The eicosenoic acid component may also interact with specific receptors and signaling pathways, influencing cellular processes such as inflammation and lipid metabolism .
類似化合物との比較
Similar Compounds
TG(160/161(9Z)/201(11Z))[iso6]: Contains one palmitoleic acid instead of two palmitic acids.
TG(160/181(9Z)/201(11Z))[iso6]: Contains one oleic acid instead of two palmitic acids.
Uniqueness
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which may confer distinct physical and chemical properties. For example, the presence of two saturated fatty acids (palmitic acid) and one monounsaturated fatty acid (eicosenoic acid) can influence the compound’s melting point, solubility, and reactivity compared to other triglycerides .
特性
分子式 |
C55H104O6 |
|---|---|
分子量 |
861.4 g/mol |
IUPAC名 |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h25-26,52H,4-24,27-51H2,1-3H3/b26-25-/t52-/m1/s1 |
InChIキー |
XRTUKMLVVRMOLM-PLYDGSRGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


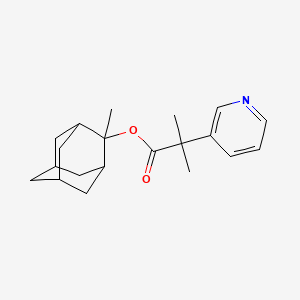

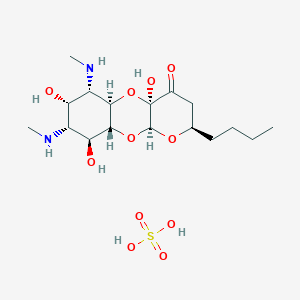
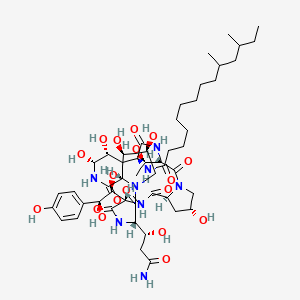


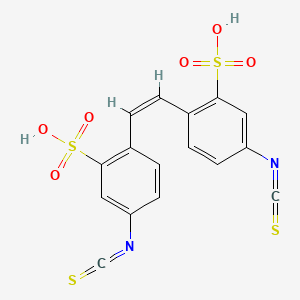
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)
![1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide](/img/structure/B1242864.png)
![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)
![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
![1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester](/img/structure/B1242869.png)
![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)
